molecular formula C19H23NO B449020 4-tert-Butyl-N-(4-methylbenzyl)benzamide

4-tert-Butyl-N-(4-methylbenzyl)benzamide

Cat. No.: B449020
M. Wt: 281.4g/mol
InChI Key: WJRQIBZWZOPRMN-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(4-methylbenzyl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzoyl ring and a 4-methylbenzyl substituent on the amide nitrogen. This compound is part of a broader class of benzamides studied for their diverse applications in medicinal chemistry, material science, and catalysis. Its molecular structure (C₁₉H₂₃NO) confers moderate lipophilicity (logP ~5.05), as inferred from structurally similar analogs like 4-tert-butyl-N-(2,5-dimethylphenyl)benzamide .

Properties

Molecular Formula

C19H23NO

Molecular Weight

281.4g/mol

IUPAC Name

4-tert-butyl-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C19H23NO/c1-14-5-7-15(8-6-14)13-20-18(21)16-9-11-17(12-10-16)19(2,3)4/h5-12H,13H2,1-4H3,(H,20,21)

InChI Key

WJRQIBZWZOPRMN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table compares 4-tert-Butyl-N-(4-methylbenzyl)benzamide with key analogs, focusing on structural features, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
This compound 4-tert-butyl (benzoyl); 4-methylbenzyl (N) ~281.4* Moderate lipophilicity (logP ~5.05); potential neuroleptic activity inferred from class trends
4-tert-Butyl-N-(2,5-dimethylphenyl)benzamide 4-tert-butyl (benzoyl); 2,5-dimethyl (N) 281.4 logP = 5.05; used in structural studies for crystallography and ligand design
4-tert-Butyl-N-(quinolin-8-yl)benzamide 4-tert-butyl (benzoyl); quinolin-8-yl (N) 322.4 Acute toxicity (CLP Category 4); used in palladium-catalyzed coupling reactions
4-Acetamido-N-(3-aminopropyl)-3-((4-methylbenzyl)oxy)benzamide Multiple functional groups 384.5 High selectivity in bromodomain inhibition; clinical relevance in epigenetic regulation
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-hexanoylamino; 4-carboxyphenyl 326.3 PCAF HAT inhibitory activity (67% at 100 μM); role of 2-acylamino groups in enzyme inhibition
4-tert-Butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide 4-tert-butyl (benzoyl); indole-ethyl (N) 320.4 Potential CNS activity due to indole moiety; logP = 5.05 (similar to parent compound)

*Molecular weight estimated based on formula (C₁₉H₂₃NO).

Key Findings from Comparisons :

Structural Influence on Biological Activity: The presence of 2-acylamino substituents (e.g., 2-hexanoylamino) in benzamide analogs significantly enhances PCAF histone acetyltransferase (HAT) inhibitory activity (67–79% at 100 μM), compared to anthranilic acid derivatives (34%) . N-substituents dictate target specificity. For example, the quinolin-8-yl group in 4-tert-butyl-N-(quinolin-8-yl)benzamide facilitates palladium-catalyzed coupling reactions, while the 4-methylbenzyl group in the target compound may influence neuroleptic activity via dopamine receptor interactions .

Physicochemical Properties :

  • Lipophilicity (logP ~5.05) is consistent across tert-butyl benzamides, making them suitable for blood-brain barrier penetration. This property aligns with neuroleptic applications observed in benzamide derivatives like amisulpride and tiapride .
  • Steric effects : The tert-butyl group enhances metabolic stability but may reduce solubility, necessitating formulation optimization for therapeutic use .

Safety and Toxicity: Analogs like 4-tert-butyl-N-(quinolin-8-yl)benzamide are classified as acutely toxic (CLP Category 4), requiring stringent handling protocols . While direct toxicity data for the target compound is unavailable, structural similarities warrant caution in occupational exposure .

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